4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17N3O2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzene-1-carboximidamide.
Etherification: The hydroxyl group of 4-hydroxybenzene-1-carboximidamide is etherified using 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to obtain the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which is a target for cancer, diabetes, and neurodegenerative diseases.
Biological Studies: The compound is used in studies to understand its binding affinity to various enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubule affinity regulating kinase 4 (MARK4), inhibiting its activity.
Pathways Involved: By inhibiting MARK4, the compound can disrupt microtubule dynamics, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzohydrazide derivatives: These compounds also target MARK4 and have similar inhibitory effects.
N-(2-Diethylamino-ethyl)-4-ethoxy-benzamide hydrochloride:
Uniqueness: 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is unique due to its specific structural features that confer high binding affinity and selectivity for MARK4, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15;/h3-6,15H,7-8H2,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDATGDBFJXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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